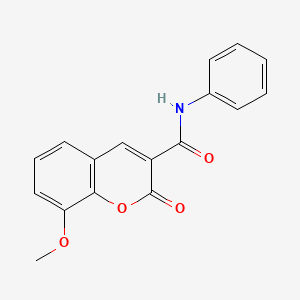

8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Descripción general

Descripción

8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with aniline derivatives. The reaction is carried out in dry dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) and propyl phosphoric acid anhydride (T3P) as a coupling agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and can aid in weight management .

Comparación Con Compuestos Similares

Coumarin: The parent compound, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant derived from coumarin.

Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness: 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its specific substitution pattern, which imparts unique enzyme inhibitory properties. Its methoxy and carboxamide groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Actividad Biológica

Overview

8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment.

Chemical Structure and Properties

The compound features a chromene core, characterized by a fused benzene and pyran ring, with a methoxy group and a carboxamide functional group. These structural elements contribute to its biological activity by enhancing solubility and facilitating interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival.

Case Study : A study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that the compound can serve as a lead structure for developing new antibiotics, especially against resistant strains .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial metabolism.

- Signal Transduction Modulation : It modulates signaling pathways related to apoptosis and inflammation, contributing to its anticancer and antimicrobial effects.

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of chromene derivatives, including this compound. Variations in substituents on the phenyl ring significantly affect biological potency. For instance, modifications that increase lipophilicity have been correlated with enhanced cellular uptake and activity .

Propiedades

IUPAC Name |

8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWGJERTTNYKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.